ONO-9780307 -

ONO-9780307

Catalog Number: EVT-8333740
CAS Number:
Molecular Formula: C30H35NO7
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ONO-9780307 was developed as part of a series of compounds aimed at inhibiting the LPA1 receptor, which plays a critical role in various physiological and pathological processes. The compound belongs to the class of synthetic organic compounds, specifically designed to target G protein-coupled receptors (GPCRs) involved in lipid signaling pathways. Its IUPAC name is 2-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]-4-methoxycarbonylpyrrol-3-yl]acetic acid .

Synthesis Analysis

Methods and Technical Details

The synthesis of ONO-9780307 involves several key steps that utilize established organic chemistry techniques. Initial procedures include the formation of chromone derivatives through reactions with orthoformate and perchloric acid, followed by alkylation processes using methyl bromoacetate. The final product is obtained through hydrazine treatment, which facilitates the conversion of ester groups to carboxylic acids .

The synthetic route can be summarized as follows:

  1. Formation of Chromones: Starting from commercially available precursors.
  2. Alkylation: Utilizing methyl bromoacetate to introduce necessary functional groups.
  3. Hydrazine Treatment: Converting intermediates into the desired carboxylic acid form.
Molecular Structure Analysis

Structure and Data

The molecular structure of ONO-9780307 features a complex arrangement that includes an indane ring system and multiple functional groups that contribute to its binding affinity for the LPA1 receptor. The compound's design emphasizes lipophilicity and steric factors that enhance receptor interaction. Notably, the torsional strain within the molecule is strategically utilized to optimize binding within the receptor's active site .

Key structural attributes include:

  • Indane ring adjacent to a hydroxypropyl group.
  • Multiple methoxy groups enhancing solubility and interaction potential.
  • A carboxylic acid moiety critical for receptor binding.
Chemical Reactions Analysis

Reactions and Technical Details

ONO-9780307 undergoes specific chemical interactions when binding to LPA1, characterized by polar and ionic bonds with critical amino acid residues in the receptor's binding pocket. Studies have indicated that modifications to the compound can significantly affect its antagonist activity against various LPA receptors .

The interactions include:

  • Polar Bonds: Formed with residues such as His40, Lys39, and Tyr34.
  • Ionic Interactions: Particularly involving the carboxylic acid group which is essential for high-affinity binding.
Mechanism of Action

Process and Data

The mechanism by which ONO-9780307 exerts its antagonistic effects on LPA1 involves competitive inhibition of lysophosphatidic acid binding. By occupying the receptor's active site, ONO-9780307 prevents the activation of downstream signaling pathways typically triggered by lysophosphatidic acid. This inhibition can lead to reduced cellular responses associated with fibrosis and inflammation .

Key points regarding its mechanism include:

  • Competitive Antagonism: Displacing natural ligands from their binding sites.
  • Inhibition of Signaling Cascades: Resulting in decreased cellular proliferation and migration.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ONO-9780307 exhibits several notable physical and chemical properties that influence its biological activity:

  • Molecular Weight: Approximately 421.5 g/mol.
  • Solubility: Enhanced by methoxy groups, improving bioavailability.
  • IC50 Value: Demonstrated potency with an IC50 value of 2.7 nM against LPA1 .

These properties are critical for its application in pharmacological settings where effective receptor modulation is required.

Applications

Scientific Uses

ONO-9780307 has potential applications in various scientific fields, particularly in drug discovery targeting GPCRs involved in fibrotic diseases and cancer. Its specificity for LPA1 makes it a valuable tool for studying lysophosphatidic acid signaling pathways and their implications in disease mechanisms.

Potential applications include:

  • Fibrosis Treatment: As an anti-fibrotic agent in conditions such as idiopathic pulmonary fibrosis.
  • Cancer Research: Investigating its role in tumor biology related to lysophosphatidic acid signaling.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting GPCRs.
Introduction to LPA1 Receptor Biology and Antagonist Development

Role of Lysophosphatidic Acid Signaling in Physiological and Pathological Processes

Lysophosphatidic acid is a bioactive glycerophospholipid serving as an extracellular signaling molecule through six cognate G protein-coupled receptors (Lysophosphatidic Acid Receptor 1–Lysophosphatidic Acid Receptor 6). Its molecular structure comprises a glycerol backbone esterified to a phosphate head group and a single fatty acyl chain of variable length (C12–C20) and saturation. The most prevalent physiological variant is 1-oleoyl-lysophosphatidic acid (18:1), though unsaturated species (e.g., 20:4 arachidonoyl-lysophosphatidic acid) exhibit distinct receptor specificity profiles [3] [6].

Physiological concentrations of lysophosphatidic acid range from 0.1 μM in plasma to 10 μM in serum, with detectable levels in cerebrospinal fluid (0.025–0.2 pM), neural tissue (0.32–35 pmol/mg), and reproductive fluids [3]. Lysophosphatidic acid biosynthesis occurs via extracellular and intracellular pathways:

  • Extracellular: Autotaxin-mediated hydrolysis of lysophosphatidylcholine
  • Intracellular: Phosphatidic acid cleavage by phospholipase A1/A2 or phosphorylation of monoacylglycerol [3] [6]

Lysophosphatidic acid signaling regulates cellular proliferation, migration, survival, and cytoskeletal reorganization through coupling to heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, Gαs). Pathologically, dysregulated lysophosphatidic acid signaling manifests in:

  • Fibrosis: Elevated lysophosphatidic acid and Lysophosphatidic Acid Receptor 1 expression in idiopathic pulmonary fibrosis and scleroderma [3] [8]
  • Cancer: Lysophosphatidic acid promotes metastasis via tumor cell invasion and angiogenesis in ovarian, breast, and pancreatic cancers [5] [6]
  • Neuropathic pain: Nerve injury increases lysophosphatidic acid production (74.8 pmol/mg vs. 0.79 pmol/mg in uninjured nerve) [3]
  • Metabolic disorders: Lysophosphatidic Acid Receptor 4/5/6 overexpression in adipose tissue correlates with insulin resistance [5]

Table 1: Lysophosphatidic Acid Concentrations in Pathological Conditions

ConditionLysophosphatidic Acid ConcentrationMeasurement Method
Nerve injury74.8 pmol/mgB103 bioassay
Systemic sclerosis (serum)5.5 μMLiquid chromatography-mass spectrometry tandem mass spectrometry
Pancreatic cancer ascites2.7 μMRadioreceptor assay
Chronic liver injury (plasma)0.3–0.4 μMEnzymatic assay

Lysophosphatidic Acid Receptor 1 as a Therapeutic Target: Rationale for Antagonist Development

Lysophosphatidic Acid Receptor 1, encoded by the LPAR1 gene, is a 364-amino acid rhodopsin-like G protein-coupled receptor with seven transmembrane domains. It couples to Gαi/o (inhibits adenylate cyclase), Gαq/11 (activates phospholipase C), and Gα12/13 (activates Rho GTPase) [6] [9]. Tissue distribution analysis reveals high expression in brain, lung, kidney, reproductive organs, and during embryonic neurogenesis [3] [8].

Genetic validation of Lysophosphatidic Acid Receptor 1 as a therapeutic target includes:

  • Fibrosis: Lpar1-null mice show 50–70% reduction in lung collagen deposition and fibroblast recruitment in bleomycin-induced pulmonary fibrosis models [7]
  • Cancer metastasis: Lysophosphatidic Acid Receptor 1 knockdown reduces osteolytic lesions in breast cancer bone metastasis by 60% [5]
  • Neuropathic pain: Lysophosphatidic Acid Receptor 1 antagonists reverse mechanical allodynia in rodent chronic constriction injury models [6]
  • Developmental disorders: Lpar1 knockout mice exhibit craniofacial dysmorphism and 50% perinatal mortality due to defective suckling behavior [3]

The structural plasticity of the Lysophosphatidic Acid Receptor 1 binding pocket—characterized by a spherical volume (diameter ≈15 Å) and extracellular ligand access—enables high-affinity engagement of synthetic antagonists with varied chemotypes [2] [9].

ONO-9780307 in Context: Historical Development and Research Significance

ONO-9780307 (chemical name: 4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzoic acid; CAS: 856691-44-6) emerged from stability-based screening campaigns by Ono Pharmaceutical Co. in the early 2010s. Its molecular formula is C₃₀H₃₅NO₇ (molecular weight: 521.60 g/mol) with a stereospecific configuration at the chiral hydroxy-bearing carbon [1] [5].

Table 2: Chemical and Pharmacological Profile of ONO-9780307

PropertyValueMethod
Molecular weight521.60 g/molHigh-resolution mass spectrometry
IC₅₀ against Lysophosphatidic Acid Receptor 12.7 nMCalcium mobilization assay
Solubility100 mg/mL in dimethyl sulfoxideKinetic solubility assay
CAS registry856691-44-6Chemical registry

The compound was optimized for:

  • Target specificity: >1,000-fold selectivity over Lysophosphatidic Acid Receptor 2/3 and non-lyso receptors [1]
  • Protein stabilization: Induction of Lysophosphatidic Acid Receptor 1 conformational homogeneity for crystallography (ΔTₘ = +8°C) [2]
  • Chemical tractability: Synthetic accessibility via 5-step route from commercially available indane carboxylic acids [5]

Research significance is underscored by two milestones:

  • Structural elucidation: ONO-9780307 co-crystallization with human Lysophosphatidic Acid Receptor 1 (Protein Data Bank entries 4Z34, 4Z35, 4Z36) revealed an orthosteric binding pocket with extracellular ligand access, contrasting with membrane-access mechanisms of sphingosine-1-phosphate receptors [2] [9].
  • Mechanistic insights: The compound’s bound conformation identified key interactions:
  • Ionic bond between carboxylate and Lysine³⁹/Histidine⁴⁰
  • Hydrophobic enclosure for dimethoxyphenyl and indane groups
  • Hydrogen bonding via the pyrrole nitrogen [1] [9]

Table 3: Structural Parameters from Lysophosphatidic Acid Receptor 1–ONO-9780307 Complex (Protein Data Bank 4Z34)

ParameterValueMethod
Resolution3.0 ÅX-ray diffraction
Binding pocket volume735 ųVoidoo algorithm
Key residuesLysine³⁹, Histidine⁴⁰, Arginine¹²⁴, Tryptophan²¹⁰, Glutamate²⁹³Electron density mapping
Ligand access pathExtracellular milieuMolecular dynamics simulation

This structural template enabled rational design of clinical candidates like BMS-986020 and BMS-986278 while revealing unanticipated ligand promiscuity between lysophosphatidic acid and endocannabinoid systems (e.g., 2-arachidonoyl phosphatidic acid binding) [4] [9]. Patent applications (e.g., US 6964975) covering ONO-9780307 analogs validate its commercial research impact [5].

Properties

Product Name

ONO-9780307

IUPAC Name

2-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]-4-methoxycarbonylpyrrol-3-yl]acetic acid

Molecular Formula

C30H35NO7

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C30H35NO7/c1-18-26(36-2)12-22(13-27(18)37-3)29(34)24(11-19-9-20-7-5-6-8-21(20)10-19)16-31-15-23(14-28(32)33)25(17-31)30(35)38-4/h5-8,12-13,15,17,19,24,29,34H,9-11,14,16H2,1-4H3,(H,32,33)/t24-,29+/m0/s1

InChI Key

PMPFDANPLYTSTM-PWUYWRBVSA-N

SMILES

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC

Canonical SMILES

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC

Isomeric SMILES

CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=C(C(=C4)C(=O)OC)CC(=O)O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.